molecular formula C8H10N2O2S B1279179 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 758685-72-2

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Cat. No.: B1279179
CAS No.: 758685-72-2
M. Wt: 198.24 g/mol
InChI Key: URPHLHADYVVAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Cyclization and Functionalization via Thiazole Ring Formation

Method 1: Bromination and Cyanation Route

This method involves sequential bromination and cyanation to construct the thiazole-pyridine core:

  • Starting Material : 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (2)) is synthesized by reacting protected piperidone with sulfur powder and cyanamide in the presence of a secondary amine.
  • Bromination : Compound (2) is treated with copper bromide(II) and alkyl nitrite to introduce a bromine atom at the 2-position, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (3)).
  • Cyanation : Compound (3) undergoes cyanation to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (4)).
  • Hydrolysis : Compound (4) is hydrolyzed under basic conditions (e.g., 4N LiOH in ethanol) to yield the target carboxylic acid.

Reaction Conditions and Yields :

Step Reagents/Conditions Yield Purity Source
Bromination CuBr₂, alkyl nitrite Not specified >90% (HPLC)
Cyanation CN⁻ (e.g., NaCN) 70–85% >95% (HPLC)
Hydrolysis 4N LiOH, ethanol, 50°C 86.5% >97% (HPLC)

Reduction and Trihalogenoacetylation Approach

Method 2: Pyridine Ring Reduction

This route bypasses bromination by reducing the pyridine ring to a saturated tetrahydrothiazole:

  • Reduction : 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (2)) is reduced to 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (6)) using a catalyst like Pd/C.
  • Trihalogenoacetylation : Compound (6) is treated with trihalogenoacetyl chloride (e.g., Cl₃CCOCl) to introduce a trichloroacetyl group at the 2-position.
  • Hydrolysis : The trichloroacetyl group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Key Advantages :

  • Simplified Steps : Avoids bromination, reducing handling of hazardous reagents like CuBr₂.
  • Stability : Intermediate salts (e.g., hydrochloride) enhance isolation and storage.

Flow Synthesis for Industrial-Scale Production

Method 3: Continuous Flow Reactor Optimization

A patented flow synthesis method enhances efficiency and safety for large-scale production:

  • Burgess-Type Reagent Preparation : Chlorosulfonyl isocyanate reacts with tert-butanol and triethylamine to form a Burgess-type reagent, which is critical for methanesulfonylation of intermediates.
  • Methanesulfonylation : The Burgess reagent reacts with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride under controlled flow rates (e.g., 0.1–10 L/min) to form methanesulfonyl derivatives.
  • Purification : Continuous extraction with ethyl acetate and acid-base workup yields the final product with >97% purity.

Industrial Parameters :

Parameter Optimal Range Impact
Flow Rate 0.1–10 L/min Minimizes decomposition risks
Temperature 0–5°C Prevents side reactions
Base Triethylamine Neutralizes HCl during hydrolysis

Hydrochloride Salt Formation and Purification

Method 4: Acid-Base Workup

Final purification often involves converting the carboxylic acid to its hydrochloride salt:

  • Acid Addition : The crude carboxylic acid is treated with 1N HCl in ethanol to precipitate the hydrochloride salt.
  • Crystallization : The precipitate is filtered, washed with cold ethanol, and dried under reduced pressure.

Physical Properties :

Property Value Source
Melting Point 201°C
Purity >97.0% (HPLC)
Solubility Soluble in ethanol, sparingly soluble in water

Alternative Routes and Limitations

Method 5: Direct Coupling with Heterocyclic Derivatives

This method involves coupling the thiazolopyridine core with pyrazine-carboxamide derivatives, though it is less common for carboxylic acid synthesis:

  • Amidation : this compound reacts with pyrazine-2-carboxamide under basic conditions (e.g., DBU or Na₂CO₃).
  • Deprotection : Protective groups (e.g., Boc) are removed to yield the final amide.

Challenges :

  • Steric Hindrance : Bulky substituents reduce coupling efficiency.
  • Side Reactions : Competing hydrolysis or decarboxylation under basic conditions.

Critical Analysis of Methods

Efficiency Comparison

Method Steps Key Reagents Yield Scalability
Bromination-Cyanation 4 CuBr₂, NaCN 70–85% Moderate
Reduction-Trihalogenoacetylation 3 Cl₃CCOCl, Pd/C 60–75% High
Flow Synthesis 2 Burgess reagent >90% Very High

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
  • Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives

Uniqueness

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS No. 720720-96-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Molecular Weight : 234.70 g/mol
  • IUPAC Name : 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid; hydrochloride
  • Purity : >95% (HPLC)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : The compound has shown potential in reducing oxidative stress in cellular models.
  • Neuroprotective Properties : There is evidence indicating its role in neuroprotection, particularly in models of neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways.
  • Modulation of Signaling Pathways : It can influence various signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Neuroprotective Effects

In a neuroprotection study published in the Journal of Medicinal Chemistry, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress. The results showed a reduction in cell death compared to control groups.

Treatment GroupCell Viability (%)
Control45
Compound Treatment75

Antioxidant Activity

A recent investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The findings revealed that the compound exhibited a strong scavenging effect comparable to established antioxidants.

Concentration (µM)DPPH Scavenging (%)
1030
5055
10080

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, and how can its purity be validated?

Methodological Answer: The synthesis typically involves multi-step heterocyclic construction :

Cyclization : Start with a pyridine derivative (e.g., ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate) , followed by deprotection and functional group modifications.

Methylation : Introduce the methyl group at position 5 via alkylation or reductive amination.

Carboxylic acid formation : Hydrolyze the ester group using acidic or basic conditions (e.g., HCl for hydrochloride salt formation) .
Purity Validation :

  • HPLC : Monitor retention time against standards (e.g., CAS 720720-96-7 for the hydrochloride salt) .
  • NMR : Confirm structural integrity via characteristic peaks (e.g., methyl protons at δ 1.2–1.5 ppm, aromatic protons in the thiazole ring) .
  • Mass Spectrometry : Compare observed molecular ion ([M+H]+) with theoretical mass (C₈H₁₀N₂O₂S: ~198.2 g/mol) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • X-ray Crystallography : Resolve the fused thiazolo-pyridine ring system and confirm stereochemistry (if applicable) .
  • FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, N-H bends in the tetrahydro ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hydrochloride salts, which may decompose above 200°C .
  • Solubility Profiling : Test in polar solvents (e.g., water, DMSO) and correlate with logP values predicted via computational tools (estimated logP ~1.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for structurally similar thiazolo-pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., compare methyl vs. trimethyl derivatives ) to isolate bioactivity contributors.
  • Binding Assays : Use competitive inhibition experiments (e.g., fluorescence polarization) to differentiate target engagement from off-target effects.
  • Meta-Analysis : Cross-reference data from analogs (e.g., thiazolo[3,2-a]pyrimidines ) to identify trends in potency or selectivity.

Q. What strategies optimize reaction yields during the synthesis of thiazolo-pyridine derivatives?

Methodological Answer:

  • Catalyst Screening : Test palladium/copper catalysts for cyclization steps, as used in analogous oxazolo-pyridine syntheses .
  • Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to facilitate reflux conditions .
  • Purification : Employ recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product (>97% by HPLC) .

Q. How do researchers design crystallization protocols for thiazolo-pyridine salts to ensure reproducibility?

Methodological Answer:

  • Salt Selection : Prefer hydrochloride salts due to their stability and crystallinity .
  • Anti-Solvent Addition : Slowly add diethyl ether to a saturated DMSO solution to induce crystallization.
  • Temperature Gradients : Use controlled cooling (e.g., 4°C/hr) to grow single crystals suitable for X-ray analysis .

Q. What experimental design considerations are critical for evaluating this compound’s metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • Stability in Biological Matrices : Assess compound integrity in plasma/buffer at 37°C over 24 hours .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs) based on the thiazole ring’s electron-rich π-system .
  • MD Simulations : Perform 100-ns molecular dynamics runs to evaluate binding mode stability.
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., BBB penetration) and toxicity risks .

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Exothermic Reactions : Implement temperature control (jacketed reactors) during methylation to prevent side reactions.
  • Byproduct Formation : Monitor intermediates via in-line FTIR to detect early deviations.
  • Workflow Optimization : Use flow chemistry for cyclization steps to improve reproducibility .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPHLHADYVVAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456967
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758685-72-2
Record name 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758685-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.